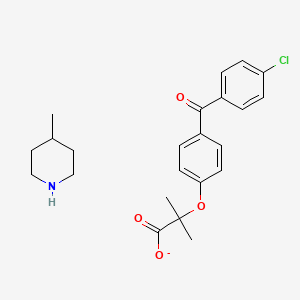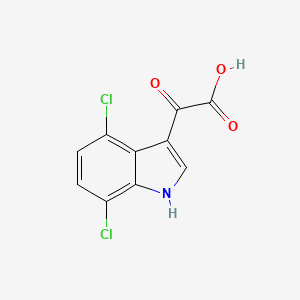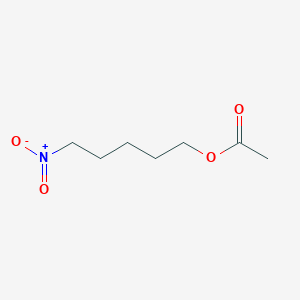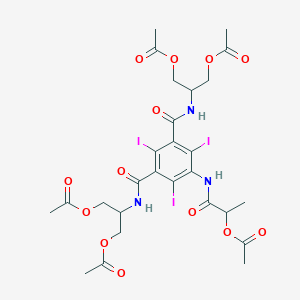
4-Methylpiperidinium2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-甲基哌啶鎓2-(4-(4-氯苯甲酰基)苯氧基)-2-甲基丙酸酯是一种复杂的有机化合物,由于其独特的化学结构和潜在的应用,在各个科学领域引起了人们的兴趣。该化合物以哌啶鎓环、氯苯甲酰基和苯氧基的存在为特征,使其成为研究和工业用途的多功能分子。
准备方法
合成路线和反应条件
4-甲基哌啶鎓2-(4-(4-氯苯甲酰基)苯氧基)-2-甲基丙酸酯的合成通常涉及多步过程。第一步通常包括制备哌啶鎓环,然后通过傅-克酰化反应引入氯苯甲酰基。然后通过醚化反应连接苯氧基。最终产物采用重结晶或色谱等技术进行纯化,以确保高纯度。
工业生产方法
在工业环境中,该化合物的生产可能涉及大型反应器和连续流过程,以提高效率和产量。使用自动化系统来监控和控制反应条件(如温度、压力和 pH 值)对于确保一致的质量和安全性至关重要。
化学反应分析
反应类型
4-甲基哌啶鎓2-(4-(4-氯苯甲酰基)苯氧基)-2-甲基丙酸酯会发生各种化学反应,包括:
氧化: 该反应可以引入含氧官能团,改变化合物的反应性和性质。
还原: 还原反应可以去除含氧基团或引入氢原子,改变化合物的结构。
取代: 该反应涉及用另一个官能团取代一个官能团,这可以显着改变化合物的化学行为。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。
还原: 常用的还原剂包括氢化锂铝 (LiAlH₄) 和硼氢化钠 (NaBH₄)。
取代: 卤素(例如氯、溴)和亲核试剂(例如氢氧根离子、胺类)等试剂通常被使用。
主要产品
由这些反应形成的主要产物取决于使用的具体条件和试剂。例如,氧化可能会产生酮或羧酸,而还原可能会产生醇或烷烃。取代反应可能会导致各种各样的衍生物,具体取决于引入的取代基。
科学研究应用
4-甲基哌啶鎓2-(4-(4-氯苯甲酰基)苯氧基)-2-甲基丙酸酯在科学研究中有多种应用:
化学: 它被用作合成更复杂分子和研究反应机理的构建块。
生物学: 研究该化合物与生物分子的相互作用,以了解其作为候选药物或生物化学工具的潜力。
医学: 研究重点在于其治疗潜力,包括其对各种生物途径的影响及其在治疗疾病方面的功效。
工业: 探索该化合物在制造药物、农用化学品和其他特种化学品中的应用。
作用机制
4-甲基哌啶鎓2-(4-(4-氯苯甲酰基)苯氧基)-2-甲基丙酸酯的作用机制涉及它与特定分子靶标(如酶或受体)的相互作用。该化合物可能与这些靶标结合,调节其活性并影响各种细胞过程。所涉及的具体途径取决于具体的应用以及该化合物使用的生物学环境。
相似化合物的比较
类似化合物
4-氯苯甲酰基苯氧乙酸: 与氯苯甲酰基和苯氧基基团共用,但缺少哌啶鎓环。
4-甲基哌啶: 含有哌啶鎓环,但缺少氯苯甲酰基和苯氧基基团。
苯氧乙酸衍生物: 结构相似,但连接到苯氧基基团上的取代基不同。
独特性
4-甲基哌啶鎓2-(4-(4-氯苯甲酰基)苯氧基)-2-甲基丙酸酯因其官能团的组合而独一无二,赋予其独特的化学和生物学性质。这种独特性使其成为研究和工业应用中的宝贵化合物,为开发新材料和治疗剂提供了机会。
属性
分子式 |
C23H27ClNO4- |
|---|---|
分子量 |
416.9 g/mol |
IUPAC 名称 |
2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate;4-methylpiperidine |
InChI |
InChI=1S/C17H15ClO4.C6H13N/c1-17(2,16(20)21)22-14-9-5-12(6-10-14)15(19)11-3-7-13(18)8-4-11;1-6-2-4-7-5-3-6/h3-10H,1-2H3,(H,20,21);6-7H,2-5H2,1H3/p-1 |
InChI 键 |
NILNIDCLPVEYQA-UHFFFAOYSA-M |
规范 SMILES |
CC1CCNCC1.CC(C)(C(=O)[O-])OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;(E)-but-2-enedioic acid](/img/structure/B12286069.png)
![3-Amino-4-[3,5-bis(trifluoromethyl)phenyl]butyric Acid](/img/structure/B12286072.png)

![[1-(Benzenesulfonyl)-2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl]boronic acid](/img/structure/B12286090.png)



![Hydroxylamine,O-[(5-methyl-2-pyrazinyl)methyl]-](/img/structure/B12286105.png)

![Tert-butyl 5-(1-aminoethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B12286111.png)


![Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(4-bromophenyl)-2,5-dihydro-](/img/structure/B12286125.png)

